![molecular formula C9H7ClN2O B12636922 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl CAS No. 958230-30-3](/img/structure/B12636922.png)
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Applications De Recherche Scientifique
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism by which 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde: Lacks the chlorine and methyl groups, which may affect its biological activity and chemical reactivity.
4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the formyl and methyl groups, potentially leading to different reactivity and applications.
3-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine and formyl groups, which can influence its chemical properties and biological activity.
Propriétés
Numéro CAS |
958230-30-3 |
|---|---|
Formule moléculaire |
C9H7ClN2O |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-11-9-7(5)8(10)6(4-13)3-12-9/h2-4H,1H3,(H,11,12) |
Clé InChI |
FUSILNQDOKPZAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=NC=C(C(=C12)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


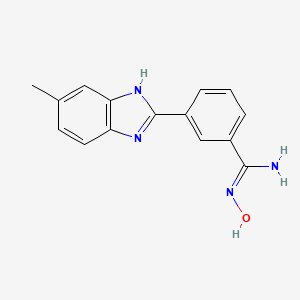

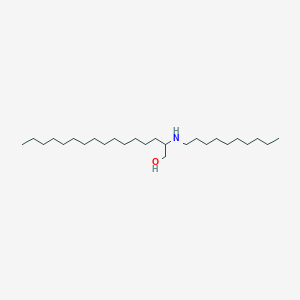
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
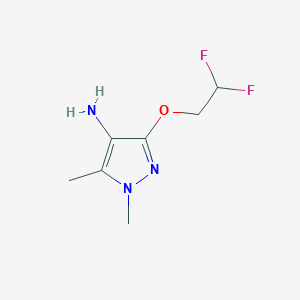
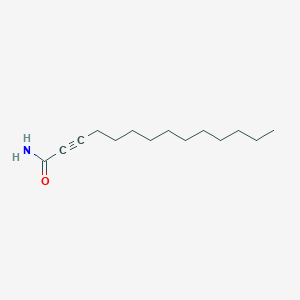
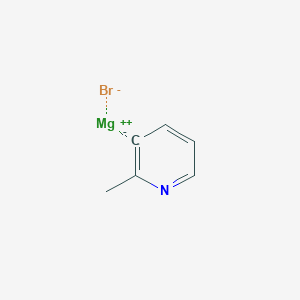



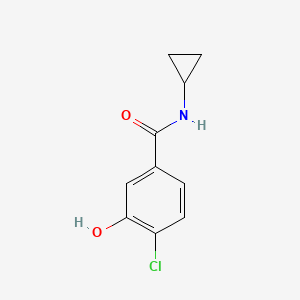

![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
